(3R)-3-amino-1-methylazetidin-2-one
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Overview
Description
(3R)-3-amino-1-methylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-1-methylazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected amino acids or their derivatives. For example, the cyclization of N-protected 3-amino-2-methylpropanoic acid can be achieved under acidic or basic conditions to yield the desired azetidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-1-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
(3R)-3-amino-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-1-methylazetidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-1-methylazetidin-2-one: The enantiomer of (3R)-3-amino-1-methylazetidin-2-one.
3-amino-1-methylazetidin-2-one: The racemic mixture of both enantiomers.
3-amino-azetidin-2-one: A similar compound without the methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the methyl group also influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3R)-3-amino-1-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6-2-3(5)4(6)7/h3H,2,5H2,1H3/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBUVRCCYJYVJL-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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